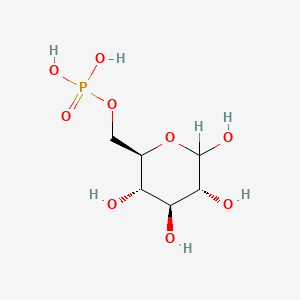

Glucose 6-phosphate

Description

Structure

3D Structure

Properties

CAS No. |

299-31-0 |

|---|---|

Molecular Formula |

C6H13O9P |

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6?/m1/s1 |

InChI Key |

NBSCHQHZLSJFNQ-GASJEMHNSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |

Other CAS No. |

56-73-5 |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Glucose 6-Phosphate: A Technical Retrospective

A pivotal moment in the history of biochemistry, the discovery of glucose 6-phosphate (G6P) and its immediate precursor, glucose 1-phosphate (G1P), fundamentally reshaped our understanding of carbohydrate metabolism. This guide delves into the seminal experiments that led to the identification of these key intermediates, providing a technical overview for researchers, scientists, and drug development professionals. The work of Nobel laureates Carl and Gerty Cori stands at the forefront of this discovery, which laid the groundwork for elucidating the intricate pathways of glycolysis and glycogenolysis.

Introduction: Setting the Stage

In the early 20th century, the mechanisms by which cells utilized and stored glucose were largely a black box. It was known that glycogen (B147801) served as a storage form of glucose in muscle and liver, but the process of its breakdown (glycogenolysis) and subsequent entry into energy-producing pathways was unclear. The prevailing theory involved a simple hydrolysis of glycogen to glucose. However, the work of Carl and Gerty Cori in the 1930s would reveal a more complex and elegant phosphorolytic pathway, with phosphorylated glucose esters as the central players.

The Key Discovery: Glucose 1-Phosphate, the "Cori Ester"

The journey to understanding this compound began with the identification of its isomer, glucose 1-phosphate. In a landmark series of experiments, the Coris demonstrated that the breakdown of glycogen in muscle tissue did not directly yield free glucose. Instead, inorganic phosphate (B84403) was consumed, and a new hexosemonophosphate was formed.[1][2] This compound, which they isolated and identified in 1936, was glucose 1-phosphate, often referred to as the "Cori ester".[2][3]

Experimental Protocol: Isolation of Glucose 1-Phosphate from Frog Muscle

The Coris' experiments primarily utilized minced and washed frog muscle, a preparation that retained the necessary enzymes for glycogenolysis but was depleted of many interfering soluble components.[1]

Objective: To demonstrate the formation of a hexosemonophosphate from glycogen and inorganic phosphate in a muscle preparation.

Methodology:

-

Tissue Preparation: Hind leg muscles from frogs were minced and washed extensively with cold, distilled water to remove soluble intermediates like ATP and existing sugar phosphates.[1]

-

Incubation: The washed muscle tissue was suspended in a phosphate buffer (pH 7.3) and incubated at a controlled temperature (e.g., 30°C). Adenylic acid (AMP) was added as a crucial activator for the phosphorylase enzyme.

-

Reaction Termination and Extraction: The reaction was stopped by the addition of trichloroacetic acid, which denatured the enzymes and precipitated proteins. The mixture was then filtered.

-

Analysis of Intermediates: The filtrate was analyzed for changes in inorganic phosphate and the formation of hexosemonophosphate. A key analytical distinction was the acid lability of the newly formed ester. Glucose 1-phosphate is readily hydrolyzed in acidic conditions, releasing inorganic phosphate, whereas this compound is relatively acid-stable.

-

Isolation: For isolation of the new ester, a large-scale incubation was performed. The ester was precipitated as a barium salt and then converted to a crystalline brucine (B1667951) salt for definitive identification.[1]

Logical Workflow for the Discovery of Glucose 1-Phosphate

Caption: Workflow of the key experimental steps leading to the isolation and identification of glucose 1-phosphate.

Quantitative Data from Early Experiments

The Coris' publications provided quantitative evidence for the formation of the new phosphate ester. The data below is representative of their findings, demonstrating the stoichiometry of the reaction.

| Component Change (mg per 100g muscle) | Experiment 1 | Experiment 2 |

| Glycogen Disappearance | -154 | -128 |

| Inorganic Phosphate Disappearance | -52 | -44 |

| Hexosemonophosphate Formation (as glucose) | +201 | +168 |

| Calculated Molar Ratio (Hexosemonophosphate:Inorganic Phosphate) | 1.02 | 1.04 |

Table 1: Representative quantitative data from Cori and Cori (1936) demonstrating the relationship between glycogen breakdown, inorganic phosphate consumption, and hexosemonophosphate formation in minced frog muscle. The molar ratio close to 1:1 supported a phosphorolytic, not hydrolytic, cleavage of glycogen.

The Crucial Conversion: From Glucose 1-Phosphate to this compound

Having identified glucose 1-phosphate as the product of glycogen phosphorolysis, the next critical step was to determine its metabolic fate. The Coris and their collaborator, Sidney Colowick, observed that when G1P was added to muscle or yeast extracts, it was rapidly converted into the well-known, acid-stable Embden ester, which was this compound.[3][4] This established the enzymatic link between glycogen stores and the glycolytic pathway.

Discovery of Phosphoglucomutase

This conversion reaction was shown to be catalyzed by a previously unknown enzyme, which they named phosphoglucomutase .[2][4][5] This enzyme facilitates the transfer of the phosphate group from the 1-carbon to the 6-carbon of the glucose molecule.

Signaling Pathway: Glycogenolysis to Glycolysis Entry

Caption: The enzymatic steps from glycogen to this compound, linking glycogenolysis to glycolysis.

Experimental Protocol: Demonstrating the Activity of Phosphoglucomutase

Objective: To demonstrate the conversion of glucose 1-phosphate to this compound in tissue extracts.

Methodology:

-

Preparation of Extract: A cell-free extract was prepared from rabbit muscle or yeast by grinding with sand and extracting with water, followed by dialysis to remove small molecules.

-

Incubation: The dialyzed extract was incubated with a known amount of purified glucose 1-phosphate at a controlled pH and temperature. Magnesium ions were identified as an important cofactor for the reaction.

-

Analysis: Samples were taken at various time points. The reaction was stopped with acid. The amounts of acid-labile phosphate (representing G1P) and acid-stable hexosemonophosphate (representing G6P) were determined. The disappearance of G1P corresponded with the appearance of G6P.

Analytical Methods of the Era

The ability to differentiate and quantify G1P and G6P was crucial to these discoveries. The primary methods available in the 1930s relied on the differential stability of the phosphate esters to acid hydrolysis.

-

Total Hexosemonophosphate: Determined by measuring the increase in reducing sugar after enzymatic hydrolysis of the phosphate group.

-

Inorganic Phosphate: Measured using colorimetric methods, such as the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.

-

Glucose 1-Phosphate: Quantified by measuring the amount of inorganic phosphate liberated after mild acid hydrolysis (e.g., in 1 N H₂SO₄ at 100°C for a few minutes), which cleaves G1P but leaves G6P largely intact.

-

This compound: Calculated by the difference between the total hexosemonophosphate and the amount determined to be G1P.

Conclusion and Significance

The discovery of glucose 1-phosphate and the subsequent elucidation of its conversion to this compound by phosphoglucomutase were monumental achievements in biochemistry. These findings by the Coris and their colleagues overturned the long-held belief of simple hydrolysis and revealed the elegant mechanism of phosphorolysis for mobilizing glycogen reserves. This work not only defined the entry point of stored carbohydrate into the glycolytic pathway but also introduced the concept of reversible enzymatic reactions in metabolic regulation. The identification of G6P as the direct product of this two-step process solidified its central role as a metabolic hub, connecting glycogenolysis, glycolysis, and the pentose (B10789219) phosphate pathway. This foundational knowledge remains at the core of our understanding of cellular energy metabolism and has profound implications for metabolic diseases, including diabetes and glycogen storage diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Brain glycogen structure and its associated proteins: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial lactate metabolism: history and implications for exercise and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

The Evolutionary Trajectory of a Central Metabolic Hub: A Technical Guide to Glucose 6-Phosphate Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose 6-phosphate (G6P) stands at a critical metabolic crossroads, directing carbon flux into glycolysis for energy production, the pentose (B10789219) phosphate (B84403) pathway (PPP) for biosynthetic precursors and redox balance, and glycogen (B147801) synthesis for storage. The intricate network of enzymes and regulatory mechanisms governing G6P metabolism has undergone a remarkable evolutionary journey, shaped by changing cellular demands and environmental pressures. This in-depth technical guide explores the evolution of G6P metabolic pathways, providing a comprehensive overview of the key enzymatic players, their kinetic properties across different species, the evolution of their regulatory control, and the methodologies used to unravel their evolutionary history. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand the fundamental principles of metabolic evolution and to identify novel therapeutic targets within this central hub of cellular metabolism.

Introduction: The Centrality of this compound Metabolism

This compound is the first key intermediate in the intracellular metabolism of glucose. Its fate is determined by the activities of a suite of enzymes that channel it into one of three major pathways:

-

Glycolysis: The catabolic breakdown of glucose to pyruvate, generating ATP and NADH.

-

Pentose Phosphate Pathway (PPP): An anabolic pathway that produces NADPH for reductive biosynthesis and antioxidant defense, as well as pentose sugars for nucleotide synthesis.

-

Glycogen Synthesis: The conversion of glucose into its storage form, glycogen, in animals and fungi, or starch in plants.

The partitioning of G6P between these pathways is tightly regulated to meet the cell's ever-changing needs for energy, biosynthetic precursors, and redox homeostasis. The evolution of the enzymes and regulatory networks that control this metabolic node offers profound insights into the adaptation of organisms to diverse environments and lifestyles.

Evolution of Key Enzymes in G6P Metabolism

The enzymes that catalyze the initial steps of G6P metabolism have diverse evolutionary histories, reflecting a combination of vertical descent, gene duplication, and horizontal gene transfer.

Glucose-6-Phosphate Dehydrogenase (G6PDH): The Gateway to the Pentose Phosphate Pathway

Glucose-6-phosphate dehydrogenase (G6PDH) catalyzes the irreversible first committed step of the pentose phosphate pathway, the oxidation of G6P to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH. As the rate-limiting enzyme of the PPP, the evolution of G6PDH has been driven by the demand for NADPH for processes such as fatty acid synthesis, cholesterol synthesis, and defense against oxidative stress.

Phosphoglucose (B3042753) Isomerase (PGI): The Bridge Between Glycolysis and Gluconeogenesis

Phosphoglucose isomerase (PGI), also known as phosphohexose isomerase (PHI), catalyzes the reversible isomerization of this compound to fructose (B13574) 6-phosphate. This enzyme plays a crucial role in both glycolysis and gluconeogenesis. In plants, distinct cytosolic and plastidic PGI isozymes exist, with different kinetic properties that reflect their specialized roles in sucrose (B13894) synthesis and starch metabolism, respectively[1]. The evolution of these isozymes highlights the adaptation of metabolic pathways to subcellular compartmentalization[1].

Phosphoglucomutase (PGM): Directing G6P to Glycogen Synthesis and Glycolysis

Phosphoglucomutase (PGM) catalyzes the reversible conversion of this compound to glucose 1-phosphate, a key step in both glycogen synthesis and glycogenolysis. In humans, two major isoenzymes, PGM1 and PGM2, exist with distinct kinetic properties[2]. The evolution of PGM isozymes reflects the need for differential regulation of glucose storage and mobilization in various tissues.

Comparative Enzyme Kinetics

The kinetic parameters of G6P metabolic enzymes vary significantly across different species, reflecting adaptations to their specific metabolic contexts. The following tables summarize the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for key enzymes, providing a quantitative basis for understanding their evolutionary divergence.

Table 1: Kinetic Parameters of Glucose-6-Phosphate Dehydrogenase (G6PDH) Across Species

| Species | Substrate | Km (µM) | kcat (s-1) | Notes |

| Escherichia coli | G6P | 220 | 32.5 | - |

| NADP+ | 130 | |||

| Saccharomyces cerevisiae (Yeast) | G6P | 70 | - | - |

| NADP+ | 20 | |||

| Homo sapiens (Human) | G6P | 12-61 | - | Varies with isoform and conditions |

| NADP+ | 4-13 | |||

| Rattus norvegicus (Rat) - Liver | G6P | 870 | - | Periportal region |

| NADP+ | - | |||

| Schizosaccharomyces pombe (Fission Yeast) | 6-Phosphogluconate | 250 | - | For the subsequent enzyme, 6PGD |

| Pelecanus crispus (Yellow Catfish) - Liver | G6P | 479 | - | |

| NADP+ | 29 | |||

| Sus scrofa (Pig) - Liver | G6P | 36 | - | |

| NADP+ | 4.8 | |||

| Ovis aries (Sheep) - Brain Cortex | G6P | 72.9 | - | |

| NADP+ | 64 |

Table 2: Kinetic Parameters of Phosphoglucose Isomerase (PGI) Across Species

| Species | Substrate | Km (mM) | kcat (s-1) | Notes |

| Saccharomyces cerevisiae (Yeast) | F6P | 2.62 - 7.8 | 2.78 - 11.4 | Temperature dependent[3] |

| G6P | 2.62 - 7.8 | 0.85 - 1.46 | Temperature dependent[3] | |

| Pyrococcus furiosus (Hyperthermophilic archaeon) | G6P | 1.99 | - | [4] |

| F6P | 0.63 | [4] | ||

| Arabidopsis thaliana (Plant) - Plastidic | F6P | - | - | Km for G6P is ~2.9-fold higher than for F6P[5] |

| Arabidopsis thaliana (Plant) - Cytosolic | F6P | - | - | Similar Km for G6P and F6P[5] |

Table 3: Kinetic Parameters of Phosphoglucomutase (PGM) Across Species

| Species | Substrate | Km (µM) | Notes |

| Homo sapiens (Human) - PGM1 | Glucose 1-P | Similar to PGM2 | "Ping-pong" kinetic mechanism[2] |

| Homo sapiens (Human) - PGM2 | Glucose 1-P | Similar to PGM1 | "Ping-pong" kinetic mechanism[2] |

| Rabbit | Glucose 1-P | - | - |

Evolution of Regulatory Mechanisms

The flux through G6P metabolic pathways is not only determined by the kinetic properties of the enzymes but also by a complex web of regulatory mechanisms that have evolved to ensure metabolic homeostasis.

Allosteric Regulation: The Case of Phosphofructokinase (PFK)

Phosphofructokinase (PFK) is a key regulatory enzyme in glycolysis that catalyzes the phosphorylation of fructose 6-phosphate. The evolution of its allosteric regulation provides a fascinating example of how gene duplication and fusion can lead to increased regulatory complexity. Mammalian PFK has evolved from a prokaryotic ancestor through a process of tandem gene duplication and fusion, resulting in a much larger protein with distinct catalytic and regulatory domains[6][7][8][9]. This has allowed for the evolution of new allosteric binding sites for a variety of effectors, including ATP, AMP, citrate, and fructose 2,6-bisphosphate, enabling a more sophisticated control of glycolytic flux in response to the cell's energy status[2][6][7][8][9].

Transcriptional Regulation

The expression of genes encoding the enzymes of glycolysis and the pentose phosphate pathway is tightly controlled at the transcriptional level. In many organisms, the expression of these genes is coordinately regulated in response to nutrient availability and hormonal signals. For example, in mammals, the transcription factor ChREBP (Carbohydrate Response Element-Binding Protein) plays a central role in upregulating the expression of glycolytic and lipogenic genes in response to high glucose levels. The evolution of these transcriptional regulatory networks has been crucial for the adaptation of organisms to different dietary conditions.

Methodologies for Studying the Evolution of G6P Metabolism

A variety of experimental and computational techniques are employed to investigate the evolution of metabolic pathways.

Ancestral Sequence Reconstruction

Ancestral sequence reconstruction is a powerful computational method used to infer the amino acid sequences of ancient proteins. This approach allows researchers to "resurrect" ancestral enzymes in the laboratory and study their biochemical properties, providing direct insights into the evolutionary trajectory of enzyme function.

Experimental Protocol: Ancestral Sequence Reconstruction of a Glycolytic Enzyme

-

Sequence Collection and Alignment:

-

Gather a comprehensive set of homologous protein sequences for the enzyme of interest from diverse species.

-

Perform a multiple sequence alignment to identify conserved and variable regions.

-

-

Phylogenetic Tree Reconstruction:

-

Construct a phylogenetic tree from the multiple sequence alignment using methods such as maximum likelihood or Bayesian inference. This tree represents the evolutionary relationships between the sequences.

-

-

Ancestral Sequence Inference:

-

Use the phylogenetic tree and a model of protein evolution to infer the most probable amino acid sequence at each ancestral node of the tree.

-

-

Gene Synthesis and Expression:

-

Synthesize the gene encoding the inferred ancestral protein sequence.

-

Clone the synthetic gene into an appropriate expression vector and express the ancestral protein in a suitable host organism (e.g., E. coli).

-

-

Protein Purification and Characterization:

-

Purify the resurrected ancestral protein using standard chromatography techniques.

-

Characterize the biochemical and biophysical properties of the ancestral enzyme, including its kinetic parameters, stability, and substrate specificity.

-

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is an experimental technique used to quantify the rates of metabolic reactions within a cell. By using isotopically labeled substrates (e.g., 13C-labeled glucose), researchers can trace the flow of atoms through metabolic pathways and determine the relative flux through different branches of G6P metabolism.

Experimental Protocol: 13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway

-

Cell Culture and Isotope Labeling:

-

Culture the cells of interest in a defined medium.

-

Introduce a 13C-labeled substrate, such as [1,2-13C2]glucose, into the medium.

-

Allow the cells to reach a metabolic and isotopic steady state.

-

-

Metabolite Extraction:

-

Rapidly quench metabolic activity and extract intracellular metabolites.

-

-

Mass Spectrometry Analysis:

-

Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids derived from glycolytic and PPP intermediates) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Flux Calculation:

-

Use a computational model of the metabolic network to calculate the intracellular metabolic fluxes that best fit the experimentally determined labeling patterns.

-

Phylogenetic Analysis of Metabolic Networks

This approach extends traditional phylogenetic analysis from single genes to entire metabolic pathways or networks. By comparing the presence, absence, and connectivity of enzymes in the G6P metabolic network across different species, researchers can infer the evolutionary history of the entire pathway. This can reveal how the topology and overall organization of the network have changed over time.

Visualizing the Evolution of G6P Metabolism

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows discussed in this guide.

Caption: Core this compound Metabolic Pathways.

Caption: Workflow for Ancestral Sequence Reconstruction.

Caption: Workflow for Metabolic Flux Analysis.

Implications for Drug Development

A deep understanding of the evolution of G6P metabolic pathways can inform the development of novel therapeutic strategies. For instance, the significant differences in the kinetic properties and regulation of G6P metabolic enzymes between humans and pathogenic organisms can be exploited for the design of species-specific inhibitors. Furthermore, the altered G6P metabolism observed in many cancers, often characterized by an upregulation of the PPP, presents opportunities for the development of targeted anti-cancer therapies. By understanding the evolutionary constraints and adaptations of these pathways, researchers can better predict the efficacy and potential resistance mechanisms of drugs targeting metabolic enzymes.

Conclusion

The evolution of this compound metabolic pathways is a testament to the power of natural selection to shape complex biological systems. From the diversification of enzyme families to the emergence of sophisticated regulatory networks, the history of G6P metabolism is written in the genomes and proteomes of all living organisms. By employing a combination of comparative genomics, enzymology, and systems-level approaches, researchers continue to unravel the intricate details of this evolutionary process. This knowledge not only deepens our understanding of fundamental biological principles but also provides a rational basis for the development of new strategies to combat human diseases.

References

- 1. courses.washington.edu [courses.washington.edu]

- 2. Human erythrocyte phosphoglucomutase: comparison of the kinetic properties of PGM1 and PGM2 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of product/reactant equilibration in the kinetics of the phosphoglucose isomerization reaction by differential stopped flow microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Reconstructed ancestral enzymes reveal that negative selection drove the evolution of substrate specificity in ADP-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ancestral Sequence Reconstruction: From Chemical Paleogenetics to Maximum Likelihood Algorithms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ocw.mit.edu [ocw.mit.edu]

Glucose 6-Phosphate: A Linchpin of Cellular Metabolism and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose 6-phosphate (G6P) stands as a critical nexus in cellular metabolism, positioned at the crossroads of energy production, biosynthesis, and storage. This technical guide provides a comprehensive examination of the multifaceted roles of G6P, detailing its involvement in key metabolic pathways, its function as a potent allosteric regulator, and its implications in a range of pathological states, including metabolic disorders and cancer. We present a consolidation of quantitative data, detailed experimental methodologies, and visual representations of the intricate molecular interactions centered around this pivotal intermediate. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and therapeutically target the metabolic networks governed by this compound.

Introduction: The Centrality of this compound

Upon entry into the cell, glucose is rapidly phosphorylated to this compound (G6P) by hexokinases.[1] This irreversible step effectively traps glucose within the cell, committing it to intracellular metabolism.[1] G6P is not merely a metabolic intermediate but a central hub that dictates the flow of carbon through several fundamental pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), glycogen (B147801) synthesis, and gluconeogenesis.[2] Its intracellular concentration and flux are tightly regulated, reflecting the energetic and biosynthetic needs of the cell. Dysregulation of G6P metabolism is a hallmark of numerous diseases, making the enzymes that produce and consume it attractive targets for therapeutic intervention.

The Metabolic Fates of this compound

The metabolic destiny of this compound is determined by the cell's immediate physiological requirements. It can be channeled into catabolic pathways for energy generation or anabolic pathways for the synthesis of essential biomolecules and for energy storage.

Glycolysis: The Pathway of Energy Production

When cellular energy is in demand, G6P is isomerized to fructose (B13574) 6-phosphate, committing it to the glycolytic pathway for the production of pyruvate, ATP, and NADH.[2] This pathway is the primary route for ATP synthesis in many cell types and is fundamental for cellular function.

Pentose Phosphate Pathway: A Source of Anabolic Precursors and Reductive Power

Alternatively, G6P can enter the pentose phosphate pathway (PPP), a critical route for the production of NADPH and the precursor for nucleotide biosynthesis, ribose 5-phosphate.[2][3] NADPH is essential for reductive biosynthesis and for protecting the cell against oxidative stress. The PPP is particularly active in rapidly dividing cells and in cells exposed to high levels of oxidative stress.

Glycogen Synthesis: Storing Energy for Future Needs

In times of glucose abundance, G6P is converted to glucose 1-phosphate and then to UDP-glucose, the substrate for glycogen synthase, leading to the formation of glycogen, the primary storage form of glucose in animals.[4][5] This process is particularly prominent in the liver and skeletal muscle.

Gluconeogenesis and Glycogenolysis: Releasing Glucose into the Bloodstream

In the liver and kidneys, G6P can be dephosphorylated by glucose 6-phosphatase (G6Pase) to release free glucose into the bloodstream, maintaining blood glucose homeostasis during periods of fasting.[4][6] G6P is also generated from the breakdown of glycogen (glycogenolysis).[6]

Below is a diagram illustrating the central position of this compound in these key metabolic pathways.

Allosteric Regulation by this compound

Beyond its role as a substrate, G6P is a critical allosteric regulator of several key enzymes, allowing for rapid, localized control of metabolic flux in response to changes in cellular energy status.

-

Glycogen Synthase: G6P is a potent allosteric activator of glycogen synthase, the rate-limiting enzyme in glycogen synthesis.[5][7] Increased levels of G6P signal glucose abundance and promote its storage as glycogen.

-

Glycogen Phosphorylase: Conversely, G6P acts as an allosteric inhibitor of glycogen phosphorylase, the enzyme responsible for glycogen breakdown.[4][8] This prevents the futile cycling of glucose between glycogen synthesis and degradation.

-

Hexokinase: G6P can inhibit hexokinase I, II, and III, providing a feedback mechanism to prevent the excessive accumulation of intracellular G6P.[9]

Quantitative Data

The following tables summarize key quantitative parameters related to G6P metabolism, providing a basis for computational modeling and a deeper understanding of the kinetics of these pathways.

Table 1: Intracellular Concentrations of this compound

| Cell/Tissue Type | Condition | G6P Concentration (µM) | Reference(s) |

| Rat Liver | Fed | ~200-300 | [2] |

| Rat Liver | Fasted (24h) | ~50-100 | [2][10] |

| Rat Skeletal Muscle | Rest | 590 ± 80 (µmol/kg wet wt) | [9] |

| Rat Heart | Normal | 11.2 ± 2.3 (µmol/kg wet wt) | [9] |

| Rat Brain | Normal | 25 (mM required for maximal O2 uptake) | [11][12] |

| Human Erythrocytes | Normal | ~35-50 | N/A |

| Various Cancer Cell Lines | Proliferating | Generally elevated compared to normal counterparts | [13][14][15][16][17] |

Table 2: Kinetic Parameters of Key Enzymes Involved in G6P Metabolism

| Enzyme | Substrate/Regulator | Parameter | Value | Organism/Tissue | Reference(s) |

| Hexokinase I | Glucose | Km | ~50-100 µM | Mammalian Tissues | N/A |

| Glucokinase (Hexokinase IV) | Glucose | Km | ~5-10 mM | Human Liver | N/A |

| This compound Dehydrogenase (G6PDH) | This compound | Km | 0.15 - 0.22 mM | Rat Liver | [18] |

| This compound Dehydrogenase (G6PDH) | NADP+ | Km | ~10-20 µM | Various | [19] |

| Glycogen Synthase | This compound | Ka | ~0.1-1 mM (highly dependent on phosphorylation state) | Mammalian Muscle/Liver | [7][20][21][22] |

| Glycogen Phosphorylase | This compound | Ki | ~1-2 mM | Rabbit Muscle | [23] |

| Glucose 6-Phosphatase | This compound | Km | ~0.2-0.4 mM | Rat Liver | [10] |

G6P in Disease and as a Therapeutic Target

The central role of G6P in metabolism makes its dysregulation a key factor in several human diseases.

Metabolic Disorders

-

Glycogen Storage Disease Type I (GSD I): This genetic disorder is caused by a deficiency in glucose 6-phosphatase, leading to the accumulation of G6P and glycogen in the liver and kidneys.[2] This results in severe hypoglycemia, growth retardation, and other metabolic abnormalities.

-

Diabetes: Altered G6P metabolism is implicated in the pathophysiology of type 2 diabetes. For instance, changes in the activity of glucokinase and glucose 6-phosphatase can contribute to hyperglycemia.[8]

Cancer

Cancer cells exhibit a profound reprogramming of metabolism, often characterized by an upregulation of glycolysis and the pentose phosphate pathway, a phenomenon known as the Warburg effect.[15] This metabolic shift increases the demand for G6P to fuel proliferation and combat oxidative stress.

-

This compound Dehydrogenase (G6PDH): As the rate-limiting enzyme of the PPP, G6PDH is frequently overexpressed in various cancers and is associated with tumor growth, metastasis, and drug resistance.[14][15][16][17] This makes G6PDH a promising target for anticancer therapies.

Crosstalk with Cellular Signaling Pathways

Recent evidence has highlighted the intricate crosstalk between G6P metabolism and major cellular signaling pathways that regulate cell growth, proliferation, and survival.

AMPK and mTOR Signaling

The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) are two master regulators of cellular energy homeostasis. There is a complex interplay between these signaling nodes and G6P metabolism.

-

AMPK: As a cellular energy sensor, AMPK is activated under conditions of low energy (high AMP/ATP ratio). Activated AMPK can inhibit anabolic processes, including those that consume G6P. There is also evidence suggesting that G6P levels can influence AMPK activity.[24][25][26]

-

mTOR: The mTOR pathway is a central regulator of cell growth and proliferation, and its activity is tightly linked to nutrient availability. The PPP, fueled by G6P, provides the necessary building blocks (ribose) and reductive power (NADPH) for mTOR-driven cell growth.[24][25][26] There is evidence of a feedback loop where mTOR signaling can regulate the expression of enzymes in the PPP.

The following diagram illustrates the crosstalk between G6P metabolism and the AMPK/mTOR signaling pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of G6P and related enzymes.

Measurement of Intracellular this compound

Principle: A common method involves the enzymatic determination of G6P. G6P is oxidized by G6PDH, with the concomitant reduction of NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm or fluorometrically.

Workflow:

Enzyme Activity Assays

Principle: The activities of enzymes that produce or consume G6P are typically measured using coupled enzyme assays where the product of the reaction of interest is used as a substrate for a second, indicator enzyme that produces a readily detectable product (e.g., NADH or NADPH).

-

Hexokinase Activity: Glucose + ATP --(Hexokinase)--> G6P + ADP. The G6P produced is then used in the G6PDH reaction as described above.[27]

-

This compound Dehydrogenase (G6PDH) Activity: G6P + NADP+ --(G6PDH)--> 6-Phosphoglucono-δ-lactone + NADPH. The rate of NADPH production is monitored directly.[28]

-

Glucose 6-Phosphatase (G6Pase) Activity: G6P + H₂O --(G6Pase)--> Glucose + Pi. The production of inorganic phosphate (Pi) is measured, often using a colorimetric method (e.g., malachite green assay).[19]

-

Glycogen Synthase Activity: UDP-Glucose + Glycogen(n) --(Glycogen Synthase)--> UDP + Glycogen(n+1). The activity can be measured by quantifying the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into glycogen or by detecting the production of UDP.[11][15] The assay is performed in the presence and absence of G6P to determine the allosteric activation.

-

Glycogen Phosphorylase Activity: Glycogen(n+1) + Pi --(Glycogen Phosphorylase)--> Glycogen(n) + Glucose 1-Phosphate. The production of glucose 1-phosphate is measured using a coupled enzyme assay with phosphoglucomutase and G6PDH.[23] The inhibitory effect of G6P is determined by including it in the assay mixture.

Conclusion

This compound is a metabolite of paramount importance, orchestrating the flow of carbon through central metabolic pathways and acting as a key signaling molecule. Its intricate regulation and involvement in a wide array of physiological and pathological processes underscore its significance as a subject of continued research and as a potential target for therapeutic intervention. This guide provides a foundational resource for professionals in the field, consolidating key information to facilitate a deeper understanding of the complex biology surrounding this pivotal metabolic intermediate.

References

- 1. Insulin - Wikipedia [en.wikipedia.org]

- 2. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism - Wikipedia [en.wikipedia.org]

- 4. Energy Metabolism in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Allosteric regulation of glycogen synthase controls glycogen synthesis in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Allosteric regulation of glycogen synthase and hexokinase by glucosamine-6-phosphate during glucosamine-induced insulin resistance in skeletal muscle and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of fasting and refeeding on the activity of hepatic glucose-6-phosphatase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabolism of this compound by mammalian cerebral cortex in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]

- 14. The Redox Role of G6PD in Cell Growth, Cell Death, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Research progress of glucose 6 phosphorus dehydrogenase in malignant tumor [manu41.magtech.com.cn]

- 17. The Multiple Roles of Glucose-6-Phosphate Dehydrogenase in Tumorigenesis and Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Investigation of this compound dehydrogenase (G6PD) kinetics for normal and G6PD-deficient persons and the effects of some drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structural basis for glucose-6-phosphate activation of glycogen synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Glucose-6-Phosphate–Mediated Activation of Liver Glycogen Synthase Plays a Key Role in Hepatic Glycogen Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Glycogen phosphorylase inhibitor, 2,3‐bis[(2E)‐3‐(4‐hydroxyphenyl)prop‐2‐enamido] butanedioic acid (BF142), improves baseline insulin secretion of MIN6 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cross-talk between AMPK and mTOR in regulating energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 26. AMPK–mTOR Signaling and Cellular Adaptations in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Glucose-6-phosphate reduces calcium accumulation in rat brain endoplasmic reticulum [frontiersin.org]

- 28. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

A Technical Guide to the Regulation of Glucose 6-Phosphate in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glucose 6-phosphate (G6P) stands at a critical metabolic crossroads, acting as the central hub for carbon flux through several major pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and glycogen (B147801) synthesis.[1][2] Its intracellular concentration and fate are meticulously regulated by a network of allosteric enzyme control, hormonal signaling, and substrate availability. Understanding the intricate regulation of G6P is paramount for research in metabolic diseases such as diabetes, cancer, and glycogen storage diseases.[3][4] This document provides an in-depth technical overview of the core regulatory mechanisms governing G6P metabolism, presents quantitative kinetic data for key enzymes, details relevant experimental protocols, and visualizes the involved pathways.

The Central Role and Metabolic Fates of this compound

Upon entry into the cell, glucose is rapidly phosphorylated to G6P by hexokinases or glucokinase, a step that traps it within the cytoplasm.[2][5] This initial reaction commits glucose to intracellular metabolism. From this point, G6P can be directed into one of several key pathways depending on the cell's energetic and biosynthetic needs.[1][3]

-

Glycolysis: When the cell requires energy, G6P is isomerized to fructose (B13574) 6-phosphate and proceeds through the glycolytic pathway to generate ATP and pyruvate.[1][5]

-

Pentose Phosphate Pathway (PPP): If the cell requires NADPH for reductive biosynthesis (e.g., fatty acid synthesis) or to counteract oxidative stress, or needs ribose 5-phosphate for nucleotide synthesis, G6P is shunted into the PPP.[4][6][7]

-

Glycogen Synthesis (Glycogenesis): In times of energy surplus, particularly in the liver and muscle, G6P is converted to glucose 1-phosphate and then stored as glycogen.[1][5]

-

Gluconeogenesis and Glycogenolysis: In the liver, G6P can be generated from non-carbohydrate precursors (gluconeogenesis) or from the breakdown of glycogen (glycogenolysis) and then dephosphorylated to free glucose for release into the bloodstream to maintain glucose homeostasis.[3][5]

Regulation at Key Enzymatic Steps

The distribution of G6P among its potential fates is controlled by the regulation of key enzymes at the entry points of each pathway.

Hexokinase and Glucokinase

These enzymes catalyze the first, irreversible step of glucose utilization.

-

Hexokinase (I-III): Found in most tissues, it has a high affinity (low Km) for glucose, allowing it to phosphorylate glucose even at low concentrations.[8][9] Hexokinase is subject to potent allosteric inhibition by its product, G6P.[8][10][11] This feedback mechanism prevents the cell from sequestering more glucose than it can process, thereby regulating the intracellular G6P pool.

-

Glucokinase (Hexokinase IV): Primarily located in the liver and pancreatic β-cells, glucokinase has a low affinity (high Km) for glucose, meaning it is only significantly active when blood glucose levels are high, such as after a carbohydrate-rich meal.[8][12] Unlike other hexokinases, it is not directly inhibited by G6P. Instead, its activity is regulated by the glucokinase regulatory protein (GKRP), which sequesters glucokinase in the nucleus in the presence of fructose 6-phosphate.[13] High glucose levels promote its release into the cytoplasm.[13]

Glucose-6-Phosphate Dehydrogenase (G6PD)

G6PD catalyzes the committed, rate-limiting step of the Pentose Phosphate Pathway, the oxidation of G6P to 6-phosphogluconolactone.[7] The primary regulatory mechanism for G6PD is the intracellular ratio of NADP+ to NADPH.[6][14]

-

NADP+: Acts as a substrate and an allosteric activator. A low NADP+ level inhibits the enzyme.[14]

-

NADPH: Is a potent competitive inhibitor of G6PD.[6][15] When NADPH levels are high (indicating sufficient reducing power), the enzyme is inhibited, and G6P is spared for other pathways like glycolysis.

Hormonal Regulation of G6P Metabolism

Hormones, particularly insulin (B600854) and glucagon (B607659), provide systemic control over glucose metabolism, thereby profoundly influencing the fate of G6P.

Insulin Signaling

Released by pancreatic β-cells in response to high blood glucose, insulin promotes glucose uptake and its conversion to G6P in muscle and adipose tissue.[16][17] It stimulates the translocation of GLUT4 glucose transporters to the cell membrane.[18] In the liver, insulin signaling promotes the utilization of G6P for glycogen synthesis and glycolysis.[17][19] It achieves this by activating protein phosphatase-1, which dephosphorylates and activates glycogen synthase, and by promoting the activity of key glycolytic enzymes.[17]

Glucagon Signaling

Secreted by pancreatic α-cells during periods of low blood glucose, glucagon acts primarily on the liver to increase blood glucose levels.[20][21] It stimulates glycogenolysis (glycogen breakdown) and gluconeogenesis (synthesis of glucose from non-carbohydrate precursors).[21][22] The glucagon signaling cascade, acting via cAMP and Protein Kinase A (PKA), leads to the phosphorylation and activation of glycogen phosphorylase, which breaks down glycogen to glucose 1-phosphate (and subsequently G6P).[21][23] PKA also promotes the expression of gluconeogenic enzymes, increasing the synthesis of G6P, which is then hydrolyzed by glucose-6-phosphatase to release free glucose into the blood.[21]

Quantitative Data Summary

The kinetic properties of the key regulatory enzymes determine the flux of G6P through different pathways. The following tables summarize reported kinetic constants. Note that values can vary significantly based on the organism, tissue, isoform, and experimental conditions.

Table 1: Kinetic Properties of Hexokinase and Glucokinase

| Enzyme | Organism/Tissue | Substrate | Km Value | Inhibitor | Ki Value | Reference |

|---|---|---|---|---|---|---|

| Hexokinase I | Brain (Mammalian) | Glucose | ~0.02 mM | G6P | - | [24] |

| Hexokinase II | Muscle (Human) | Glucose | ~0.1 mM | G6P | - | [12] |

| Glucokinase (HK IV) | Liver (Rat) | Glucose | ~10 mM | - | - | [12] |

| Glucokinase (HK D) | Liver (Rat) | 2-Deoxyglucose | 19.2 mM | MgADP | - | [25] |

| Glucokinase (HK D) | Liver | Glucose | 3.5 mM (Dissociation Constant) | - | - |[26] |

Table 2: Kinetic Properties of Glucose-6-Phosphate Dehydrogenase (G6PD)

| Enzyme Source | Substrate | Km Value | Inhibitor | Ki Value | Reference |

|---|---|---|---|---|---|

| Human Erythrocyte | G6P | 43 µM | NADPH | - | [15] |

| Human Erythrocyte | NADP+ | 11 µM | NADPH | - | [15] |

| Human Placenta | G6P | 40 µM | NADPH | 17.1 µM | [27] |

| Human Placenta | NADP+ | 20 µM | NADPH | 17.1 µM | [27] |

| Pig Liver | G6P | 36 µM | ATP | 4.5 - 7.2 mM | [28][29] |

| Pig Liver | NADP+ | 4.8 µM | ADP | 1.9 mM |[28][29] |

Table 3: Kinetic Properties of Phosphofructokinase-1 (PFK-1)

| Enzyme Source | Substrate | K½ (F6P) | Allosteric Inhibitor | Allosteric Activator | Reference |

|---|---|---|---|---|---|

| T. circumcincta (Adult) | Fructose 6-Phosphate | 0.40 - 0.65 mM | ATP | AMP, Fructose 2,6-BP | [30] |

| Human Carcinomas | Fructose 6-Phosphate | Varies by isoform | ATP, Citrate | AMP, Fructose 2,6-BP | [31] |

| E. coli | Fructose 6-Phosphate | (Cooperative binding) | ATP | ADP |[32] |

Experimental Protocols

Protocol: Measurement of G6P Concentration in Cell Lysates

This protocol is based on a coupled enzyme assay where G6P is oxidized by G6PD, leading to the reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.

Methodology:

-

Sample Preparation: Lyse cells or homogenize tissue using a method that preserves metabolites, such as perchloric acid extraction, followed by neutralization. Centrifuge to remove protein precipitate.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2) containing 0.5 mM NADP+.

-

Assay: a. Add the neutralized sample to the reaction mixture in a cuvette or 96-well plate. b. Measure the initial absorbance at 340 nm (A_initial). c. Add a known activity of G6PD to start the reaction. d. Incubate at a controlled temperature (e.g., 25°C or 37°C) until the reaction is complete (absorbance is stable). e. Measure the final absorbance at 340 nm (A_final).

-

Calculation: The change in absorbance (ΔA = A_final - A_initial) is directly proportional to the amount of NADPH produced, which is stoichiometric with the initial amount of G6P. Use the Beer-Lambert law (A = εcl) with the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) to calculate the concentration.

Protocol: Assay of Phosphofructokinase-1 (PFK-1) Activity

This is an auxiliary enzyme assay where the product of the PFK-1 reaction, fructose 1,6-bisphosphate, is cleaved by aldolase, and the subsequent products are measured via a reaction coupled to NADH oxidation.[33]

Methodology:

-

Reaction Mixture: Prepare a 200 µL reaction mixture containing:

-

50 mM Tris-HCl, pH 7.4

-

100 mM KCl

-

10 mM MgCl2

-

0.15 mM NADH

-

Auxiliary enzymes: 0.675 U/ml aldolase, 5 U/ml triosephosphate isomerase, 2 U/ml glycerol (B35011) phosphate dehydrogenase.[33]

-

Varying concentrations of substrates (ATP, Fructose 6-Phosphate) and any allosteric effectors being tested.

-

-

Assay: a. Add the enzyme sample (cell lysate or purified protein) to the reaction mixture. b. Equilibrate the mixture to 25°C.[33] c. Initiate the reaction by adding the final component (e.g., MgCl2 or ATP).[33] d. Immediately monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The rate of NADH disappearance is proportional to the PFK-1 activity.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Plot V₀ against substrate concentration and fit to the Michaelis-Menten or Hill equation to determine kinetic parameters.[33]

Conclusion

The regulation of this compound is a highly sophisticated process central to cellular homeostasis. The fate of G6P is determined by the interplay between the allosteric regulation of key enzymes at the branch points of major metabolic pathways and overarching hormonal signals that reflect the organism's physiological state. The enzymes hexokinase, glucokinase, and glucose-6-phosphate dehydrogenase serve as critical gates, controlling entry into glycolysis and the pentose phosphate pathway, respectively. Their distinct kinetic properties and regulatory mechanisms ensure that the cell can dynamically shift its carbon metabolism to meet immediate needs for energy, biosynthesis, or redox balance. A thorough understanding of these control points is essential for developing therapeutic strategies for a wide range of metabolic disorders.

References

- 1. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.libretexts.org [med.libretexts.org]

- 8. Regulation of Glycolysis: [cmgm-new.stanford.edu]

- 9. youtube.com [youtube.com]

- 10. jackwestin.com [jackwestin.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Glycolysis Regulation: Short- and Long-Term Mechanisms - Creative Proteomics [creative-proteomics.com]

- 14. bio.libretexts.org [bio.libretexts.org]

- 15. Kinetics of human erythrocyte glucose-6-phosphate dehydrogenase dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 17. Insulin Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 18. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 19. Regulation of Insulin Receptor Pathway and Glucose Metabolism by CD36 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cusabio.com [cusabio.com]

- 21. journals.physiology.org [journals.physiology.org]

- 22. news-medical.net [news-medical.net]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 25. Kinetic studies of rat liver hexokinase D ('glucokinase') in non-co-operative conditions show an ordered mechanism with MgADP as the last product to be released - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cooperative interactions in hexokinase D ("glucokinase"). Kinetic and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Kinetic properties of human placental glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A kinetic study of glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. The kinetics and regulation of phosphofructokinase from Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Phosphofructokinase type 1 kinetics, isoform expression, and gene polymorphisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Kinetic model of phosphofructokinase-1 from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. rupress.org [rupress.org]

The Enzymatic Conversion of Glucose to Glucose-6-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphorylation of glucose to glucose-6-phosphate (G6P) is a critical first and often rate-limiting step in cellular glucose metabolism. This irreversible reaction traps glucose within the cell, committing it to various metabolic fates, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and glycogen (B147801) synthesis. The enzymatic catalysts for this reaction, hexokinases and glucokinase (hexokinase IV), exhibit distinct kinetic properties and regulatory mechanisms that are fundamental to maintaining glucose homeostasis. Understanding the intricacies of this conversion is paramount for research in metabolic diseases, oncology, and drug development. This guide provides an in-depth overview of the core principles of this enzymatic conversion, detailed experimental protocols for its study, and a summary of key kinetic data.

Introduction

The entry of glucose into cellular metabolism is initiated by its phosphorylation to glucose-6-phosphate. This reaction is catalyzed by a family of enzymes known as hexokinases (HK), with glucokinase (GCK) or hexokinase IV being a key isozyme primarily found in the liver and pancreatic β-cells.[1] The addition of a phosphate group to the 6th carbon of glucose, a reaction coupled with the hydrolysis of ATP to ADP, is essential for several reasons:

-

Intracellular Trapping: The negatively charged phosphate group prevents G6P from diffusing back across the cell membrane.[2]

-

Metabolic Commitment: Phosphorylation is the first committed step for glucose entering major metabolic pathways.[3]

-

Maintaining Glucose Gradient: By converting intracellular glucose, a favorable concentration gradient is maintained for further glucose uptake.

The differential kinetics and regulation of hexokinase isozymes play a crucial role in tissue-specific glucose utilization and overall glucose homeostasis.

The Enzymes: Hexokinases and Glucokinase

There are four main isozymes of hexokinase in mammals, designated Hexokinase I, II, III, and IV (Glucokinase).

-

Hexokinases I, II, and III: These are low-K_m_ enzymes with a high affinity for glucose.[4] They are found in most tissues and are responsible for glucose utilization at basal concentrations.[1] Their activity is allosterically inhibited by the product, glucose-6-phosphate, which prevents the excessive phosphorylation of glucose when cellular energy levels are high.[1]

-

Glucokinase (Hexokinase IV): In contrast, glucokinase is a high-K_m_ enzyme with a lower affinity for glucose.[1] It is primarily expressed in hepatocytes and pancreatic β-cells, where it functions as a glucose sensor.[1] Glucokinase is not inhibited by glucose-6-phosphate.[4] Its activity is instead regulated by insulin (B600854) and glucagon (B607659) at the transcriptional level and by the glucokinase regulatory protein (GKRP).[1]

Data Presentation: Kinetic Parameters of Hexokinases and Glucokinase

The kinetic parameters, Michaelis constant (K_m_) and maximum velocity (V_max_), are crucial for understanding the function of these enzymes under physiological conditions.

| Enzyme | Tissue Distribution | Substrate | K_m_ (mM) | V_max_ | Regulation |

| Hexokinase I | Most tissues, including brain and red blood cells | Glucose | ~0.02 - 0.1 | Low | Inhibited by Glucose-6-Phosphate |

| Hexokinase II | Insulin-sensitive tissues (muscle, adipose) | Glucose | ~0.1 - 0.3 | High | Inhibited by Glucose-6-Phosphate; Insulin increases expression |

| Hexokinase III | Various tissues | Glucose | ~0.01 - 0.03 | Low | Inhibited by Glucose-6-Phosphate |

| Glucokinase (Hexokinase IV) | Liver, Pancreatic β-cells | Glucose | ~5 - 10 | High | Not inhibited by G6P; Regulated by insulin, glucagon, and GKRP |

Note: K_m_ and V_max_ values can vary depending on the experimental conditions (e.g., pH, temperature, ionic strength).

Signaling Pathways and Regulation

The conversion of glucose to G6P is a key regulatory point in carbohydrate metabolism.

Caption: Metabolic fate of Glucose-6-Phosphate.

Experimental Protocols

Accurate measurement of the enzymatic conversion of glucose to G6P is fundamental for research in this area. Below are detailed protocols for key experiments.

Hexokinase Activity Assay (G6PDH-Coupled Method)

This is a continuous spectrophotometric assay that measures the rate of NADPH formation, which is proportional to hexokinase activity.[5][6]

Principle: Hexokinase catalyzes the phosphorylation of glucose to G6P. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored.[7]

Reaction Scheme:

-

Glucose + ATP --(Hexokinase)--> Glucose-6-Phosphate + ADP

-

Glucose-6-Phosphate + NADP+ --(G6PDH)--> 6-Phosphoglucono-δ-lactone + NADPH + H+

Materials:

-

Triethanolamine buffer (50 mM, pH 7.6)

-

D-Glucose solution (555 mM)

-

ATP solution (19 mM)

-

MgCl₂ solution (100 mM)

-

NADP+ solution (14 mM)

-

Glucose-6-Phosphate Dehydrogenase (G6PDH) solution (~125 units/mL)

-

Hexokinase (enzyme sample)

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

Procedure:

-

Prepare the Reaction Mixture: In a cuvette, prepare the reaction mixture with the final concentrations as follows: 39 mM triethanolamine, 216 mM D-glucose, 0.74 mM ATP, 7.8 mM MgCl₂, and 1.1 mM NADP+.

-

Add G6PDH: Add a sufficient amount of G6PDH (e.g., 2.5 units).

-

Equilibrate: Incubate the mixture at 25°C for 5 minutes to allow the temperature to equilibrate and to measure any background reaction.

-

Initiate the Reaction: Add the hexokinase enzyme sample (e.g., 0.025 - 0.05 units) to the cuvette and mix immediately by inversion.

-

Monitor Absorbance: Record the increase in absorbance at 340 nm for approximately 5 minutes.

-

Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. One unit of hexokinase activity is defined as the amount of enzyme that phosphorylates 1.0 µmole of D-glucose per minute at pH 7.6 at 25°C.

Caption: Workflow for G6PDH-coupled hexokinase assay.

ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced in the kinase reaction.[8][9]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, and the newly synthesized ATP is detected using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[10]

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega) containing:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Ultra Pure ATP

-

ADP Standard

-

-

White, opaque multiwell plates

-

Luminometer

-

Kinase (enzyme sample)

-

Substrate (Glucose)

-

Kinase reaction buffer

Procedure:

-

Set up the Kinase Reaction: In a white multiwell plate, set up the kinase reaction containing the kinase, glucose, and ATP in the appropriate kinase reaction buffer. The total volume is typically 5 µL.

-

Incubate: Incubate the reaction at the desired temperature for the desired time (e.g., 60 minutes at room temperature).

-

Terminate and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.[10]

-

Detect ADP: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]

-

Measure Luminescence: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: Create a standard curve using the provided ADP and ATP standards to convert the relative light units (RLU) to the amount of ADP produced.

Caption: Workflow for the ADP-Glo™ kinase assay.

Conclusion

The enzymatic conversion of glucose to glucose-6-phosphate by hexokinases and glucokinase is a cornerstone of cellular metabolism. The distinct kinetic and regulatory properties of these enzymes allow for precise control of glucose utilization in different tissues and under varying physiological conditions. The experimental protocols detailed in this guide provide robust methods for investigating this crucial biochemical reaction. A thorough understanding of this process is indispensable for researchers and professionals in the fields of metabolic disease, cancer biology, and drug development, paving the way for novel therapeutic strategies targeting glucose metabolism.

References

- 1. Biochemistry Glossary: Hexokinase vs. Glucokinase | ditki medical & biological sciences [ditki.com]

- 2. Hexokinase Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. doctor2024.jumedicine.com [doctor2024.jumedicine.com]

- 5. Enzymatic Assay of Hexokinase [sigmaaldrich.com]

- 6. egyankosh.ac.in [egyankosh.ac.in]

- 7. Glucose Concentration assay (Hexokinase/G6PDH method) [protocols.io]

- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

The Pivotal Role of Glucokinase in Glucose 6-Phosphate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase (GK), also known as hexokinase IV, is a critical enzyme in mammalian glucose homeostasis, primarily expressed in hepatocytes and pancreatic β-cells.[1] It catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in most glucose-utilizing pathways, including glycolysis and glycogen (B147801) synthesis.[2][3] Unlike other hexokinases, glucokinase possesses unique kinetic and regulatory properties that establish it as a key glucose sensor, enabling cells to respond to fluctuations in blood glucose levels.[1][3][4] This technical guide provides an in-depth examination of the role of glucokinase in G6P synthesis, its complex regulatory mechanisms, and its significance as a therapeutic target for metabolic diseases.

Introduction: The Glucose Sensor

Glucokinase's function as a glucose sensor is central to its physiological importance.[4][5] In pancreatic β-cells, glucokinase activity is the primary determinant of glucose-stimulated insulin (B600854) secretion.[1][3][6] In the liver, it governs the uptake and conversion of glucose into glycogen for storage, particularly after a carbohydrate-rich meal.[1][3][7] This tissue-specific function is underscored by its distinct kinetic properties, which differentiate it from other hexokinase isoforms.[1][8][9]

Kinetic Properties of Glucokinase

The catalytic activity of glucokinase is uniquely suited to its role as a glucose sensor. Its key kinetic parameters are summarized in the table below.

| Kinetic Parameter | Value | Significance |

| S₀.₅ for Glucose | ~8 mM (144 mg/dL) | This half-saturation concentration is within the physiological range of blood glucose, allowing glucokinase activity to vary significantly with changes in glucose levels.[1][10] |

| Hill Coefficient (h) | ~1.7 | Indicates positive cooperativity with glucose, meaning that as glucose concentration rises, the enzyme's affinity for glucose increases, resulting in a sigmoidal kinetic curve. This enhances its sensitivity to changes in glucose levels.[1][11] |

| Product Inhibition | Not inhibited by physiological concentrations of Glucose-6-Phosphate | This allows for a sustained response to high glucose levels, preventing feedback inhibition and ensuring continuous G6P production for downstream metabolic pathways.[1][3] |

These properties ensure that glucokinase activity is exquisitely sensitive to changes in blood glucose concentration, particularly in the postprandial state.

Regulation of Glucokinase Activity

The activity of glucokinase is tightly regulated through multiple mechanisms, ensuring a precise response to the body's metabolic needs.

Transcriptional Regulation

In the liver, glucokinase expression is induced by insulin, the hormone released in response to high blood glucose.[5][12] This ensures that the liver is equipped to handle the influx of glucose after a meal. In contrast, glucokinase expression in pancreatic β-cells is largely constitutive.[7]

Allosteric Regulation by Glucokinase Regulatory Protein (GKRP)

In hepatocytes, glucokinase activity is modulated by the glucokinase regulatory protein (GKRP).[13][14]

-

Inhibition: Under low glucose conditions (high fructose-6-phosphate), GKRP binds to glucokinase and sequesters it in the nucleus in an inactive state.[12][13][15]

-

Activation: Following a carbohydrate meal, rising glucose and fructose-1-phosphate (B91348) levels promote the dissociation of the glucokinase-GKRP complex.[13][14][15] This releases active glucokinase into the cytoplasm, where it can phosphorylate glucose.[12][13]

This dynamic regulation allows for a rapid increase in hepatic glucose metabolism in response to nutrient availability.

Caption: Regulation of Glucokinase by GKRP in Hepatocytes.

Allosteric Activation by Small Molecules

Glucokinase possesses an allosteric binding site distinct from its catalytic site.[2][16] Small molecule glucokinase activators (GKAs) can bind to this site, inducing a conformational change that increases the enzyme's affinity for glucose.[17][18] This mechanism has been a significant focus of drug development for type 2 diabetes, with the aim of enhancing glucose-stimulated insulin secretion and hepatic glucose uptake.[17][19][20][21]

Role in Metabolic Pathways

The glucose-6-phosphate synthesized by glucokinase is a central hub for multiple metabolic pathways.

Glycolysis

In both the liver and pancreatic β-cells, G6P enters the glycolytic pathway, leading to the production of ATP.[1][2] In β-cells, the resulting increase in the ATP/ADP ratio is a key signal for insulin exocytosis.[3]

Glycogen Synthesis

In the liver, a primary fate of G6P is its conversion to glycogen, the storage form of glucose.[1][7] G6P allosterically activates glycogen synthase and inhibits glycogen phosphorylase, thereby promoting glycogen storage.[3][7]

Caption: Metabolic Fates of Glucose-6-Phosphate.

Experimental Protocols: Measurement of Glucokinase Activity

Several methods are available to assay glucokinase activity. A common approach is a coupled-enzyme spectrophotometric assay.

Principle

The production of G6P by glucokinase is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored by measuring the absorbance at 340 nm.[22]

Materials

-

Glucokinase (purified or in cell lysate)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM DTT, 5 mM MgCl₂)

-

Glucose stock solution

-

ATP stock solution

-

NADP⁺ stock solution

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure

-

Prepare Reagent Mix: In the assay buffer, prepare a reaction mixture containing glucose at the desired concentration, ATP, and NADP⁺.

-

Add G6PDH: Add a sufficient amount of G6PDH to the reaction mixture to ensure that the conversion of G6P to 6-phosphogluconate is not rate-limiting.

-

Initiate Reaction: Add the glucokinase-containing sample to the wells of the microplate.

-

Add Reagent Mix: Add the reagent mix to each well to start the reaction.

-

Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over time in a kinetic mode.

-

Calculate Activity: The rate of NADPH production is proportional to the glucokinase activity. The activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Caption: Workflow for a Coupled Glucokinase Activity Assay.

Clinical Significance and Therapeutic Implications

Mutations in the glucokinase gene can lead to both hyperglycemia (inactivating mutations causing MODY2 diabetes) and hypoglycemia (activating mutations causing persistent hyperinsulinemic hypoglycemia).[1][3][6] This highlights the critical role of glucokinase in maintaining glucose homeostasis.

The development of glucokinase activators (GKAs) represents a promising therapeutic strategy for type 2 diabetes.[17][19][20] By enhancing the sensitivity of glucokinase to glucose, GKAs can potentially improve both insulin secretion from pancreatic β-cells and glucose disposal by the liver.[17][23]

Conclusion

Glucokinase plays an indispensable role in the synthesis of glucose-6-phosphate, acting as a sophisticated glucose sensor that orchestrates the metabolic response to changes in blood glucose levels. Its unique kinetic properties and intricate regulatory mechanisms in the liver and pancreas are fundamental to maintaining glucose homeostasis. A thorough understanding of glucokinase function and regulation continues to be a fertile area of research, with significant implications for the development of novel therapies for metabolic disorders.

References

- 1. Glucokinase - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Glucokinase [bionity.com]

- 4. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucokinase mutations, insulin secretion, and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. LabXchange [labxchange.org]

- 9. pediaa.com [pediaa.com]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Glucokinase regulatory protein - Wikipedia [en.wikipedia.org]

- 14. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural Basis for Regulation of Human Glucokinase by Glucokinase Regulatory Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural basis for allosteric regulation of the monomeric allosteric enzyme human glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 18. pnas.org [pnas.org]

- 19. mdpi.com [mdpi.com]

- 20. Glucokinase activators (GKAs) promise a new pharmacotherapy for diabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. diabetesjournals.org [diabetesjournals.org]

- 22. Enzyme Activity Measurement for Glucokinase [creative-enzymes.com]

- 23. taylorandfrancis.com [taylorandfrancis.com]

The Crucial Role of Glucose 6-Phosphate in Glycogen Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucose 6-phosphate (G6P) stands at a critical metabolic nexus, directing glucose into various pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and, centrally, glycogen (B147801) synthesis. This technical guide provides an in-depth exploration of the multifaceted role of G6P in the regulation of glycogen synthesis. It delves into the allosteric control of glycogen synthase, the intricate interplay with hormonal signaling pathways, particularly the insulin (B600854) cascade, and the synergistic relationship with covalent modification of key enzymes. This document synthesizes current understanding, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling networks to serve as a comprehensive resource for researchers and professionals in the fields of metabolic research and drug development.

Introduction: this compound as a Key Metabolic Regulator

Upon cellular uptake, glucose is rapidly phosphorylated to this compound (G6P) by hexokinases (or glucokinase in the liver). This initial step not only traps glucose within the cell but also primes it for subsequent metabolic fates. The intracellular concentration of G6P serves as a primary indicator of glucose availability and cellular energy status. In the context of glycogenesis, G6P acts as a potent allosteric activator of glycogen synthase, the rate-limiting enzyme in this pathway.[1][2][3][4] This activation is a fundamental mechanism ensuring that excess glucose is efficiently stored as glycogen in the liver and skeletal muscle.[1][2][5]

The Allosteric Activation of Glycogen Synthase by G6P

Glycogen synthase (GS) exists in two major isoforms: GYS1, predominantly found in muscle, and GYS2, which is liver-specific.[1][5] The activity of both isoforms is dually regulated by covalent phosphorylation and allosteric modulation by G6P.[1][3][5]

-

Phosphorylation State: Glycogen synthase is inactivated by phosphorylation at multiple serine residues, a process catalyzed by several kinases, most notably Glycogen Synthase Kinase 3 (GSK-3).[1][3] Conversely, dephosphorylation by protein phosphatases, such as Protein Phosphatase 1 (PP1), activates the enzyme.[1][3]

-

Allosteric Activation: G6P acts as a powerful allosteric activator of the phosphorylated, less active form of glycogen synthase.[1][2][4] Even the hyperphosphorylated enzyme can be fully activated by saturating concentrations of G6P in vitro.[1] This mechanism allows for a rapid and direct response to increased intracellular glucose levels, bypassing the often slower hormonal signaling pathways. The binding of G6P induces a conformational change in the glycogen synthase enzyme, increasing its affinity for its substrate, UDP-glucose, and promoting the elongation of glycogen chains.[6]

The interplay between these two regulatory mechanisms is crucial for maintaining glucose homeostasis. While phosphorylation provides a more sustained, hormonally-driven control, allosteric activation by G6P allows for immediate fine-tuning of glycogen synthesis in response to fluctuating glucose availability.[1][4] Studies using knockin mice with a G6P-insensitive GYS2 mutant have demonstrated a significant reduction in liver glycogen synthesis, highlighting the critical in vivo role of this allosteric regulation.[1][3][5][7]

The Insulin Signaling Pathway and its Convergence on Glycogen Synthesis

Insulin, released in response to high blood glucose, is the primary hormonal stimulus for glycogen synthesis.[8][9] The insulin signaling cascade ultimately leads to the activation of glycogen synthase through a two-pronged approach that complements the action of G6P.

-

Inhibition of GSK-3: Insulin binding to its receptor triggers a signaling cascade involving the phosphorylation of Insulin Receptor Substrate (IRS) proteins and the subsequent activation of Phosphoinositide 3-kinase (PI3K).[10] This leads to the activation of Akt (also known as Protein Kinase B), which in turn phosphorylates and inactivates GSK-3.[10][11][12] The inhibition of GSK-3 reduces the phosphorylation of glycogen synthase, thereby favoring its more active state.[10]

-

Activation of Protein Phosphatase 1 (PP1): Insulin also promotes the activation of PP1, which directly dephosphorylates and activates glycogen synthase.[13][14] PP1 is targeted to the glycogen particle by specific glycogen-targeting subunits, which are also regulated by the insulin signaling pathway.[14][15][16][17]

The coordinated action of insulin, by both suppressing the "off" signal (GSK-3) and amplifying the "on" signal (PP1), synergizes with the direct allosteric activation by G6P to potently stimulate glycogen synthesis.

Data Presentation

Table 1: Kinetic Parameters of Glycogen Synthase

| Parameter | Condition | Value | Reference |

| Km for UDP-glucose (Yeast Gsy2p) | - this compound | Not significantly affected | [18] |

| + this compound | Not significantly affected | [18] | |

| Km for Glycogen (Yeast Gsy2p) | - this compound | ~2-fold higher | [18] |

| + this compound | ~2-fold lower | [18] | |

| Glycogen Synthase Activity Ratio (-/+ G6P) | Index of phosphorylation state | Varies with phosphorylation | [19][20] |

Table 2: Impact of G6P-Insensitive GYS2 Mutation on Glycogen Synthesis

| Condition | Wild-Type Mice | GYS2+/R582A Mice (G6P-insensitive) | Reference |

| Liver Glycogen Accumulation (Fed state) | Normal | Significantly reduced | [1][3] |

| Hepatocyte Glycogen Synthesis (in vitro) | Normal | Significantly reduced | [1][3][5] |

| Glucose Tolerance | Normal | Modestly intolerant | [1][3][5] |

Experimental Protocols

Measurement of this compound Levels

A common and sensitive method for determining G6P concentrations in cell or tissue extracts is through an enzymatic assay coupled with a colorimetric or fluorometric readout.[21][22][23][24][25]